molecular formula C10H12BNO3 B7970548 (8-Methyl-5-quinolinyl)boronic acid hydrate

(8-Methyl-5-quinolinyl)boronic acid hydrate

Cat. No. B7970548
M. Wt: 205.02 g/mol
InChI Key: YERMEPRXMKRTIS-UHFFFAOYSA-N
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Description

“(8-Methyl-5-quinolinyl)boronic acid hydrate” is a chemical compound with the molecular formula C10H10BNO2.H2O . It has a molecular weight of 205.02 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BNO2.H2O/c1-7-4-5-9 (11 (13)14)8-3-2-6-12-10 (7)8;/h2-6,13-14H,1H3;1H2 . This code represents the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not provided in the search results, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl monophosphorus ligands, fused tricyclic oxa-quinolones, or substituted β-amino acids .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 401.9±47.0 °C at 760 mmHg . The compound has a molar refractivity of 53.3±0.4 cm3 . It has a polar surface area of 53 Å2 .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

(8-methylquinolin-5-yl)boronic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2.H2O/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8;/h2-6,13-14H,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERMEPRXMKRTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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